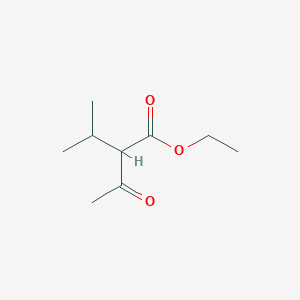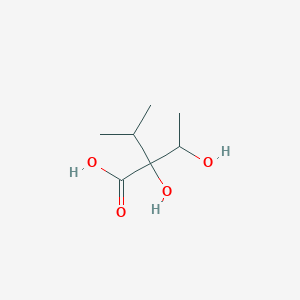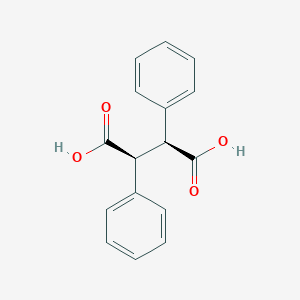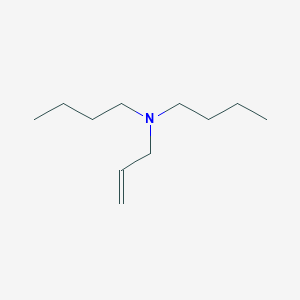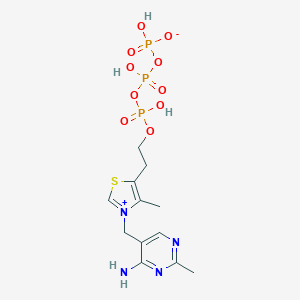
Trifosfato de tiamina
Descripción general
Descripción
Thiamine triphosphate (TTP) is an important coenzyme in the human body that is involved in several metabolic pathways. It is a derivative of thiamine (vitamin B1) and is composed of three phosphate groups attached to a thiazole ring. TTP plays a role in the synthesis of energy-rich molecules such as ATP and NADH, as well as in the production of neurotransmitters and hormones. TTP has been studied extensively in recent years due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Tiamina en el metabolismo de las plantas
ThTP juega un papel importante en el metabolismo de las plantas. En las plantas, la síntesis de ThTP depende de los procesos fotosintéticos .
Trifosfato de tiamina en el metabolismo celular
La tiamina o vitamina B1 es una vitamina esencial, soluble en agua, necesaria para la energética mitocondrial, la producción de trifosfato de adenosina (ATP) . El papel de ThTP en E. coli como respuesta a los cambios nutricionales y su posible función en la fosforilación de proteínas en las células animales son áreas de investigación activa.
This compound en bacterias y mamíferos
ThTP está presente, generalmente en pequeñas cantidades, en casi todos los organismos, bacterias, hongos, plantas y animales . En E. coli, ThTP se sintetiza durante la inanición de aminoácidos .
This compound en la función neurológica
La deficiencia de tiamina tendrá efectos perjudiciales en los órganos que dependen particularmente del metabolismo oxidativo, como el sistema nervioso y cardiovascular .
This compound en el metabolismo energético
El difosfato de tiamina (ThDP), una coenzima esencial para muchas reacciones enzimáticas en procariotas y eucariotas, es el precursor de ThTP . Las principales enzimas dependientes de ThDP son las subunidades E1 de los complejos deshidrogenasa de 2-oxoácidos (en particular, piruvato y oxoglutarato) y transcetolasa .
Mecanismo De Acción
Thiamine triphosphate (ThTP) is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . It is the triphosphate derivative of the vitamin thiamine .
Target of Action
ThTP has several targets of action. It is used to phosphorylate rapsyn, a protein that organizes acetylcholine receptors in the synapses . ThTP also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .
Mode of Action
ThTP’s mode of action involves its interaction with its targets and the resulting changes. For instance, the facilitation of acetylcholinergic neurotransmission upon the thiamine and acetylcholine co-release into the synaptic cleft has been supported by the discovery of ThTP-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn . ThTP also interacts with the TAS2R1 receptor, leading to the activation of synaptic ion currents .
Biochemical Pathways
ThTP plays a role in several biochemical pathways. Thiamine (vitamin B1) is a precursor of the well-known coenzyme of central metabolic pathways thiamine diphosphate (ThDP) . Highly intense glucose oxidation in the brain requires ThDP-dependent enzymes, which determines the critical significance of thiamine for neuronal functions . ThTP probably plays a role in cell energy metabolism . In E. coli, ThTP is accumulated in the presence of glucose during amino acid starvation .
Pharmacokinetics
Thiamine is readily absorbed in the proximal small intestine . Absorption also occurs via a passive process enabling large oral doses to be utilized . Once absorbed, the vitamin is concentrated in muscle tissue . ThTP is found in practically all tissues tested, including all major organs and systems, in the range of less than 1% to over 20% of total thiamine .
Result of Action
The molecular and cellular effects of ThTP’s action are significant. It has been proposed that ThTP has a specific role in nerve excitability , but this has never been confirmed. Recent results suggest that ThTP probably plays a role in cell energy metabolism . Low or absent levels of thiamine triphosphate have been found in Leigh’s disease .
Action Environment
The action, efficacy, and stability of ThTP are influenced by environmental factors. In the brain, ThTP is mainly localized in mitochondria and mitochondria-rich fractions (synaptosomes), while in skeletal muscle and liver, it is mainly in the cytosolic fraction . This suggests different mechanisms of synthesis in different environments . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes .
Direcciones Futuras
While the cellular functions of the coenzyme thiamine (vitamin B1) diphosphate (ThDP) are well characterized, the triphosphorylated thiamine derivatives, thiamine triphosphate (ThTP) and adenosine thiamine triphosphate (AThTP), still represent an intriguing mystery . A better understanding of these two thiamine derivatives will require the use of transgenic models .
Análisis Bioquímico
Biochemical Properties
Thiamine triphosphate is not a coenzyme like its counterpart thiamine diphosphate (ThDP), which serves as a cofactor for enzymes involved in carbohydrate metabolism . Thtp has been found to interact with proteins and possibly activate a high-conductance anion channel in vitro . This suggests that ThTP may have a role in biochemical reactions, particularly in cellular signaling pathways .
Cellular Effects
Thiamine triphosphate is synthesized in response to certain conditions. For instance, in E. coli cells, ThTP is transiently produced in response to amino acid starvation . In mammalian cells, it is constitutively produced at a low rate . The presence of ThTP in most cell types suggests that it may have a general role in influencing cell function .
Molecular Mechanism
The synthesis of ThTP seems to require ATP synthase by a mechanism similar to ATP synthesis . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes . In contrast, its hydrolysis in mammalian tissues is catalyzed by a very specific cytosolic thiamine triphosphatase . This controls the steady-state cellular concentration of ThTP .
Temporal Effects in Laboratory Settings
It is known that in some tissues where adenylate kinase activity is high and thiamine triphosphatase is absent, ThTP accumulates, reaching up to 70% of total thiamine . This suggests that ThTP may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that ThTP levels are relatively high in many human tissues, as a result of low expression of the 25-kDa ThTPase . This could potentially influence the effects of ThTP dosage in animal models.
Metabolic Pathways
Thiamine triphosphate is involved in the metabolic pathways of thiamine. It can be synthesized by two different enzymes: adenylate kinase 1 in the cytosol and F o F 1 -ATP synthase in brain mitochondria . It can also be converted into ThDP by thiamine-diphosphate kinase .
Transport and Distribution
It is known that ThTP is synthesized in mitochondria by a chemiosmotic mechanism, perhaps similar to ATP synthase . This suggests that ThTP may be transported and distributed within cells in a manner similar to ATP.
Subcellular Localization
Thiamine triphosphate is localized mostly in the synaptic vesicles and plasma membranes of synaptosomes . This suggests that ThTP may have effects on the activity or function of these subcellular structures .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Thiamine triphosphorate can be achieved through a multi-step process involving the use of various starting materials and reactions. The key steps involve the phosphorylation of Thiamine, which is a vitamin B1 derivative, to form Thiamine monophosphate, followed by the sequential phosphorylation of Thiamine monophosphate to form Thiamine diphosphate and finally Thiamine triphosphorate.", "Starting Materials": [ "Thiamine", "Adenosine triphosphate (ATP)", "Phosphoric acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ { "Step 1": "Phosphorylation of Thiamine to form Thiamine monophosphate", "Reactants": "Thiamine + ATP + Phosphoric acid", "Conditions": "Heat and pH adjustment", "Products": "Thiamine monophosphate + ADP" }, { "Step 2": "Phosphorylation of Thiamine monophosphate to form Thiamine diphosphate", "Reactants": "Thiamine monophosphate + ATP + Phosphoric acid", "Conditions": "Heat and pH adjustment", "Products": "Thiamine diphosphate + ADP" }, { "Step 3": "Phosphorylation of Thiamine diphosphate to form Thiamine triphosphorate", "Reactants": "Thiamine diphosphate + ATP + Phosphoric acid", "Conditions": "Heat and pH adjustment", "Products": "Thiamine triphosphorate + ADP" }, { "Step 4": "Purification of Thiamine triphosphorate", "Reactants": "Thiamine triphosphorate + Sodium hydroxide + Hydrochloric acid", "Conditions": "pH adjustment and filtration", "Products": "Pure Thiamine triphosphorate" } ] } | |
Número CAS |
3475-65-8 |
Fórmula molecular |
C12H20N4O10P3S+ |
Peso molecular |
505.30 g/mol |
Nombre IUPAC |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |
Clave InChI |
IWLROWZYZPNOFC-UHFFFAOYSA-O |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Descripción física |
Solid |
Sinónimos |
3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,8,8-tetrahydroxy-4,6,8-trioxido-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)-thiazolium Inner Salt; Thiamine Hydroxide Tetrahydrogen Triphosphate Inner Salt; 3-[(4-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of ThTP in living organisms?
A1: While the precise function of ThTP remains elusive, research suggests it may act as a signaling molecule or metabolic messenger rather than a direct coenzyme like ThDP. [, , ] Several studies point to its potential involvement in stress response, regulation of cellular processes, and neuronal function. [, , ]
Q2: What are the differences in ThTP accumulation and function between bacteria and animals?
A2: In bacteria like E. coli, ThTP accumulates rapidly during amino acid starvation, suggesting a role in the bacterial stress response and adaptation to nutrient-limiting conditions. [] In animals, ThTP is found in various tissues, with its levels tightly regulated by a specific enzyme, thiamine triphosphatase (ThTPase). [] While a direct link between ThTP and amino acid starvation hasn't been established in animals, its presence in neuronal cells and potential impact on chloride permeability hint at a role in neuronal function and signaling. [, ]
Q3: Is ThTP involved in energy metabolism like ThDP?
A3: While ThTP itself is not known to directly participate as a coenzyme in enzymatic reactions like ThDP, research suggests a potential indirect role in energy metabolism. Studies show that ThTP synthesis in rat brain mitochondria is coupled to the respiratory chain, indicating a link between ThTP production and cellular energy status. [] Additionally, ThTP has been shown to influence the activity of the pyruvate dehydrogenase complex, a key enzyme in energy metabolism, further supporting its potential influence on energy homeostasis. [, ]
Q4: What is the role of thiamine triphosphatase (ThTPase) in regulating ThTP levels?
A4: ThTPase is a highly specific enzyme responsible for hydrolyzing ThTP into ThDP and inorganic phosphate, thereby controlling intracellular ThTP concentrations. [] It plays a crucial role in maintaining ThTP homeostasis and preventing its excessive accumulation, which could disrupt cellular functions.
Q5: Does ThTPase activity vary across different tissues and organisms?
A5: Yes, ThTPase activity exhibits tissue-specific variations. For instance, humans display lower ThTPase activity compared to rodents, leading to relatively higher ThTP levels in human tissues. [] Additionally, the expression and activity of ThTPase appear to be linked to the degree of cell differentiation, suggesting a potential role in developmental processes. []
Q6: Is there any spectroscopic data available to characterize ThTP?
A6: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to confirm the structure and analyze the properties of ThTP and its related derivatives like adenosine thiamine triphosphate (AThTP). [] These techniques provide valuable insights into the structural characteristics and chemical properties of these molecules.
Q7: What are the potential implications of understanding ThTP function in human health and disease?
A7: Unraveling the roles of ThTP could have significant implications for understanding neurological disorders and metabolic diseases. For instance, alterations in ThTP levels have been observed in patients with Leigh's disease, a severe neurological disorder. [, , , ] Exploring the connection between ThTP and chloride permeability could provide insights into the pathogenesis of such diseases and potentially lead to novel therapeutic approaches. Furthermore, understanding the role of ThTP in bacterial stress response could contribute to developing strategies to combat bacterial infections.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









